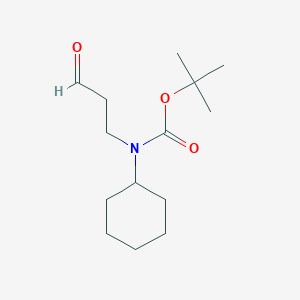

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWPLVMCBYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693116 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917021-59-1 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl cyclohexyl(3-oxopropyl)carbamate

CAS Number: 917021-59-1

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Tert-butyl cyclohexyl(3-oxopropyl)carbamate, also known by its synonym N-Boc-3-cyclohexylaminopropionaldehyde, is a key bifunctional molecule increasingly utilized in the landscape of pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive aldehyde, a sterically hindered cyclohexyl group, and a stable tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, rendering it an important intermediate in multi-step synthetic pathways.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in the synthesis of sensitive target molecules.[2] The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.[3][] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the convergence of a carbamate-protected amine and an aldehyde, tethered by a propyl chain and substituted with a cyclohexyl moiety. This unique combination of functional groups dictates its chemical behavior and physical properties.

| Property | Value | Source |

| CAS Number | 917021-59-1 | [1][5] |

| Molecular Formula | C₁₄H₂₅NO₃ | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| IUPAC Name | tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate | ChemWhat |

| Synonyms | N-Boc-3-cyclohexylaminopropionaldehyde, Cyclohexyl-(3-oxo-propyl)-carbamic acid tert-butyl ester | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of the secondary amine followed by the introduction of the Boc protecting group. The following protocol is a representative method based on established organic chemistry principles.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Cyclohexylamino)propan-1-ol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq) and 3-chloropropan-1-ol (1.1 eq) in a suitable solvent such as acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq), to the mixture to act as an acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(cyclohexylamino)propan-1-ol, which can be used in the next step without further purification.

Step 2: Oxidation to 3-(Cyclohexylamino)propionaldehyde

-

Oxidation Setup: In a separate flask, prepare a solution of the crude 3-(cyclohexylamino)propan-1-ol in dichloromethane.

-

Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Boc Protection

-

Protection Reaction: Dissolve the crude 3-(cyclohexylamino)propionaldehyde in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-9.8 ppm), the protons of the cyclohexyl ring (a complex multiplet in the δ 1.0-2.0 ppm region), the protons of the propyl chain, and the nine equivalent protons of the tert-butyl group (a sharp singlet around δ 1.4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the aldehyde carbonyl carbon (δ ~200 ppm), the carbamate carbonyl carbon (δ ~155 ppm), the carbons of the tert-butyl group (quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm), and the carbons of the cyclohexyl and propyl moieties.

-

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 256.19. Fragmentation patterns may include the loss of the Boc group or the tert-butyl group.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the aldehyde and the Boc-protected amine functionalities.

Reactions of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a variety of transformations:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, elongating the molecular scaffold.[3] This is a cornerstone reaction in medicinal chemistry for the synthesis of complex amines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to introduce carbon-carbon double bonds.

-

Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, a powerful tool for carbon-carbon bond formation.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Reactions of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine.

-

Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free secondary amine.[2] This orthogonality makes it compatible with many other protecting groups used in organic synthesis.

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents, allowing for selective manipulation of other functional groups within the molecule.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 5. 917021-59-1 CAS MSDS (N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to N-Boc-3-cyclohexylaminopropionaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the strategic use of specialized chemical intermediates is paramount to the efficient construction of complex molecular architectures. N-Boc-3-cyclohexylaminopropionaldehyde stands out as a valuable building block, offering a unique combination of a protected secondary amine and a reactive aldehyde functionality. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its applications in pharmaceutical research. As a senior application scientist, the following content is curated to not only provide procedural steps but also to explain the underlying chemical principles and rationale that ensure experimental success and reproducibility.

Core Molecular Attributes of N-Boc-3-cyclohexylaminopropionaldehyde

N-Boc-3-cyclohexylaminopropionaldehyde, systematically named tert-butyl cyclohexyl(3-oxopropyl)carbamate, is a carbamate-protected amino aldehyde. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is crucial for its utility in multi-step syntheses. This group imparts stability under a range of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde group, on the other hand, is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NO₃ | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| CAS Number | 917021-59-1 | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | - |

Strategic Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde

A robust and reliable synthesis of N-Boc-3-cyclohexylaminopropionaldehyde is critical for its application in research and development. While multiple synthetic routes can be envisioned, a highly effective and scalable approach involves the oxidation of the corresponding alcohol, N-Boc-3-cyclohexylaminopropanol. This precursor can be synthesized through a two-step process starting from commercially available reagents.

Synthesis of the Precursor Alcohol: N-Boc-3-cyclohexylaminopropanol

The synthesis of the alcohol precursor is achieved via a reductive amination followed by Boc protection.

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for Tert-butyl cyclohexyl(3-oxopropyl)carbamate (CAS: 917021-59-1), a carbamate-protected amine derivative with significant applications in organic synthesis. With a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol , this compound serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document offers an in-depth exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the anticipated spectral characteristics but also the underlying principles and experimental methodologies, empowering researchers to effectively identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound features a cyclohexyl group and a 3-oxopropyl chain attached to a nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. This structure's stability and the facility of Boc deprotection under acidic conditions make it a valuable building block in synthetic chemistry.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.5 - 10.0 | Triplet (t) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |

| Cyclohexyl (CH-N) | 3.0 - 3.5 | Multiplet (m) | 1H | The proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| Propyl (N-CH₂) | 3.2 - 3.6 | Triplet (t) | 2H | These protons are adjacent to the nitrogen of the carbamate, causing a downfield shift. |

| Propyl (-CH₂-CHO) | 2.6 - 2.9 | Triplet of triplets (tt) | 2H | These protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift, and will show coupling to both adjacent CH₂ groups. |

| Cyclohexyl (-CH₂) | 1.0 - 1.9 | Multiplet (m) | 10H | The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region. |

| Tert-butyl (-C(CH₃)₃) | 1.4 - 1.6 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 195 - 205 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| Carbamate (C=O) | 155 - 157 | The carbamate carbonyl carbon is also deshielded but typically appears upfield from an aldehyde or ketone carbonyl. |

| Tert-butyl (quaternary C) | 78 - 82 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| Cyclohexyl (CH-N) | 50 - 60 | The carbon atom of the cyclohexyl ring directly bonded to the nitrogen atom is deshielded. |

| Propyl (N-CH₂) | 40 - 45 | The carbon adjacent to the nitrogen of the carbamate. |

| Propyl (-CH₂-CHO) | 35 - 40 | The carbon alpha to the aldehyde carbonyl group. |

| Tert-butyl (CH₃) | 27 - 29 | The methyl carbons of the tert-butyl group are in a typical aliphatic region. |

| Cyclohexyl (-CH₂) | 24 - 35 | The remaining methylene carbons of the cyclohexyl ring will appear in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[2]

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H (Amide) | 3200 - 3400 | Medium | While the carbamate nitrogen is trisubstituted, residual starting materials or hydrolysis products might show a weak N-H stretch. |

| C-H (sp³) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds in the cyclohexyl, propyl, and tert-butyl groups. |

| C=O (Aldehyde) | 1720 - 1740 | Strong | The carbonyl stretch of the aldehyde is a very strong and sharp absorption. |

| C=O (Carbamate) | 1680 - 1700 | Strong | The carbamate carbonyl stretch typically appears at a slightly lower wavenumber than an aldehyde due to resonance with the nitrogen lone pair.[3] |

| C-O (Carbamate) | 1200 - 1300 | Strong | Stretching vibration of the C-O bond in the carbamate group. |

| C-N (Carbamate) | 1000 - 1200 | Medium | Stretching vibration of the C-N bond. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass-to-Charge Ratios (m/z)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as protonated or sodiated adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.18 |

| [M+Na]⁺ | 278.16 |

| [M+K]⁺ | 294.14 |

M represents the molecular weight of the parent compound (255.35 g/mol ).

Expected Fragmentation Pattern

Under fragmentation conditions (e.g., in MS/MS experiments), the molecule is expected to undergo characteristic losses. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Figure 3. A potential fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like carbamates.

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform fragmentation analysis (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data is indispensable for the unambiguous identification and characterization of this compound. This guide provides a detailed predictive framework for these spectroscopic techniques, grounded in the fundamental principles of chemical structure and reactivity. By following the outlined experimental protocols and leveraging the predicted spectral data, researchers in organic synthesis and drug development can confidently utilize this versatile intermediate in their scientific endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- Benchchem. (n.d.). This compound.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- Sigma-Aldrich. (n.d.). tert-Butyl (3-oxopropyl)carbamate.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- PubChem. (n.d.). Tert-butyl n-(1-cyclopentyl-3-oxopropyl)carbamate.

- PubChem. (n.d.). Tert-butyl n-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate.

- AA Blocks. (n.d.). tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....

- (n.d.). tert-butyl N-[cis-3-hydroxycyclohexyl]carbamate.

- SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate.

- ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

- PubChem. (n.d.). Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate.

Sources

Solubility and stability of N-Boc-3-cyclohexylaminopropionaldehyde

An In-Depth Technical Guide to the Solubility and Stability of N-Boc-3-cyclohexylaminopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-cyclohexylaminopropionaldehyde is a bifunctional molecule incorporating a reactive aldehyde and a protected secondary amine. Its utility in pharmaceutical synthesis, particularly as a precursor for more complex molecules, necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for characterizing its solubility in various solvent systems and its stability under a range of stress conditions. As a Senior Application Scientist, this document moves beyond simple protocol listing to explain the underlying chemical principles and rationale behind the proposed experimental designs. The methodologies described herein are designed to be self-validating, providing researchers with a robust toolkit for assessing the developability of this and structurally related compounds.

Introduction: Chemical Profile and Significance

N-Boc-3-cyclohexylaminopropionaldehyde possesses two key structural features that dictate its chemical behavior:

-

An Aldehyde Group: This functional group is a versatile chemical handle for forming carbon-carbon and carbon-nitrogen bonds. However, it is also susceptible to oxidation and can participate in self-condensation or polymerization reactions.

-

An N-Boc Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions.[1] Crucially, it is labile to acid, a property that is foundational to its use but also a primary consideration for the compound's stability.[2]

Understanding the interplay between these two groups is critical for defining appropriate storage, handling, and reaction conditions. This guide will systematically address the experimental determination of solubility and stability, providing both theoretical context and actionable protocols.

Solubility Assessment: A Foundation for Application

Determining the solubility profile of N-Boc-3-cyclohexylaminopropionaldehyde is a prerequisite for its effective use in synthesis, formulation, and purification. The molecule's structure—with a bulky, lipophilic cyclohexyl ring and Boc group, alongside a polar aldehyde—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on its structure, we can predict its general solubility behavior:

-

High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can solvate both the hydrocarbon and the polar functionalities.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the aldehyde can form hydrogen bonds, the large nonpolar groups may limit miscibility.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and in highly polar protic solvents like water.

Experimental Protocol for Solubility Determination

The following protocol details a robust "shake-flask" method for quantifying solubility.

Objective: To determine the equilibrium solubility of the compound in a panel of representative solvents at a controlled temperature.

Materials:

-

N-Boc-3-cyclohexylaminopropionaldehyde

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvent panel: Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Isopropanol, Water, Heptane.[3]

Methodology:

-

Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Generate a calibration curve by preparing a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

Sample Preparation: Add an excess amount of N-Boc-3-cyclohexylaminopropionaldehyde to a vial containing a known volume (e.g., 2 mL) of each test solvent. The goal is to have undissolved solid present at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the compound in the filtrate by comparing the peak area to the calibration curve.

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent | Classification | Solubility at 25 °C (mg/mL) |

| Heptane | Nonpolar | Experimental Value |

| Dichloromethane | Chlorinated | Experimental Value |

| Ethyl Acetate | Ester | Experimental Value |

| Acetonitrile | Polar Aprotic | Experimental Value |

| Isopropanol | Polar Protic | Experimental Value |

| Methanol | Polar Protic | Experimental Value |

| Water | Aqueous | Experimental Value |

Workflow for Solubility Determination

The experimental process can be visualized as follows:

Stability Profiling and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, establishing a shelf-life, and developing a stability-indicating analytical method.[4] The dual functionality of N-Boc-3-cyclohexylaminopropionaldehyde presents several potential routes for degradation.

Potential Degradation Pathways

-

Acid-Catalyzed Deprotection: The N-Boc group is highly susceptible to cleavage under acidic conditions, yielding the free secondary amine, carbon dioxide, and isobutylene.[2] This is often the most significant liability. Even mild acids used in chromatography, such as trifluoroacetic acid (TFA), can cause deprotection, especially upon solvent evaporation.[5]

-

Aldehyde Reactions (pH-Dependent): Aldehydes can react with primary or secondary amines to form iminium ions and ultimately imines or enamines.[6][7][8] In this case, the deprotected amine could react with the aldehyde of another molecule, leading to dimerization or oligomerization. This process is often fastest in a mildly acidic pH range (around 4-5) where there is enough acid to catalyze the reaction but not so much as to fully protonate the amine nucleophile.[9]

-

Oxidative Degradation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, peroxides present in solvents (like THF or ethers), or other oxidizing agents.

-

Thermal Degradation: Heating can provide the energy to overcome the activation barrier for N-Boc deprotection, even in the absence of acid.[10] Other, more complex thermal decomposition pathways may also exist.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally stress the molecule to identify its primary degradation products, in line with ICH guidelines.[11][12]

Objective: To generate likely degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

-

N-Boc-3-cyclohexylaminopropionaldehyde

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Solvent: Acetonitrile/Water mixture (e.g., 1:1)

-

Temperature-controlled oven, photostability chamber

-

pH meter, analytical balance

-

HPLC or UPLC-MS system for analysis

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in an acetonitrile/water mixture.

-

Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample stored at 5 °C in the dark.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60 °C.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal: Store a vial of the stock solution at 80 °C.

-

Photolytic: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

-

Cool thermal samples to room temperature.

-

-

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for initial identification of degradant masses.[13] The method should be capable of separating the parent peak from all generated impurity peaks.

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the percentage of degradation and the number of major degradation products formed under each condition.

| Stress Condition | Time (h) | % Assay of Parent | % Degradation | No. of Degradants >0.1% |

| Control (5°C) | 48 | 99.9 | <0.1 | 0 |

| 0.1 M HCl, 60°C | 2 | Value | Value | Value |

| 8 | Value | Value | Value | |

| 0.1 M NaOH, 60°C | 2 | Value | Value | Value |

| 8 | Value | Value | Value | |

| 3% H₂O₂, RT | 8 | Value | Value | Value |

| 24 | Value | Value | Value | |

| Thermal (80°C) | 24 | Value | Value | Value |

| 48 | Value | Value | Value | |

| Photolytic | 48 | Value | Value | Value |

Workflow for Stability Assessment

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for characterizing the solubility and stability of N-Boc-3-cyclohexylaminopropionaldehyde. The primary stability liability is anticipated to be the acid-labile N-Boc group, with oxidative and pH-dependent aldehyde reactions also being significant considerations.

Key Recommendations for Researchers:

-

Storage: Store the compound in a cool, dark, and dry place, under an inert atmosphere if possible, to minimize oxidative and thermal degradation.

-

Handling: Avoid acidic conditions during workup, purification, and storage. If acidic conditions are unavoidable, they should be brief and performed at low temperatures.[14] For chromatographic purification, consider using buffered mobile phases or alternative acids to TFA, such as formic acid, and avoid concentrating fractions to dryness if acid is present.[5]

-

Method Development: A well-developed, stability-indicating HPLC method is paramount. The forced degradation samples generated using the protocol herein are invaluable for this purpose, ensuring that all potential impurities can be resolved and quantified.[15]

By systematically applying the principles and protocols outlined in this guide, researchers can generate the critical data needed to confidently handle, store, and utilize N-Boc-3-cyclohexylaminopropionaldehyde in their drug development programs.

References

-

Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: C=O + primary amine. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the cleavage conditions for the Boc group [Table]. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4849–4854. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptides. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(10), 225-233. Retrieved from [Link]

-

Alsante, K. M., et al. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. LCGC North America, 39(11), 544-551. Retrieved from [Link]

-

Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Discussion]. Retrieved from [Link]

-

Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

-

CDC. (2018). NMAM METHOD 3900. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ChemWhat. (n.d.). N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE CAS#: 917021-59-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]

-

Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. reddit.com [reddit.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Carbamate Scaffold: A Privileged Motif in Modulating Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group, characterized by its unique amide-ester hybrid structure (-O-CO-NH-), is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its remarkable versatility stems from a combination of chemical stability, the capacity to engage in crucial hydrogen bonding interactions, and its role as a stable isostere of the proteolytically labile peptide bond.[1][2][3] This guide provides a comprehensive exploration of the diverse biological activities of carbamate derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies essential for their evaluation. We will examine their pivotal role as enzyme inhibitors, from the reversible carbamylation of cholinesterases in Alzheimer's disease therapy and insecticides to the modulation of other critical enzymes in cancer and metabolic disorders.[4][5][6] Furthermore, this document details validated experimental protocols and discusses the structure-activity relationships that guide the rational design of next-generation carbamate-based agents.

The Carbamate Moiety: Physicochemical Properties and Biological Significance

The carbamate group's prevalence in pharmacologically active compounds is not accidental. It confers a set of desirable physicochemical properties that make it a "privileged" scaffold for drug design.[2][7]

-

Structural and Metabolic Stability: Unlike esters, which are often rapidly hydrolyzed by esterases, and amides, which are susceptible to proteases, the carbamate linkage exhibits significantly greater metabolic stability.[1][2] This stability arises from the resonance between the amide and carboxyl groups, which strengthens the C-N bond.[1] This property is critical for designing drugs with favorable pharmacokinetic profiles and an extended duration of action.

-

Peptidomimetic Nature: Carbamates are excellent mimics of the peptide bond.[1] This allows them to be incorporated into molecules designed to interact with enzymes that naturally process peptide substrates, such as proteases, while resisting enzymatic cleavage.[1][2]

-

Membrane Permeability: The carbamate moiety can enhance a molecule's ability to pass through cellular membranes, a crucial attribute for reaching intracellular targets or crossing the blood-brain barrier.[1][8]

-

Hydrogen Bonding Capability: The carbamate group can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling strong and specific interactions with biological targets like enzyme active sites.[2][3]

Caption: General structure of a carbamate derivative.

Core Mechanism of Action: Enzyme Inhibition

The most prominent biological activity of carbamate derivatives is their ability to inhibit enzymes. This inhibition is typically achieved through the carbamylation of a nucleophilic amino acid residue, most commonly serine, in the enzyme's active site.

Cholinesterase Inhibition: A Paradigm of Carbamate Activity

The best-understood mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, terminating its signal.

Mechanism:

-

Binding: The carbamate inhibitor, structurally complementary to the enzyme's active site, binds to it.[9]

-

Carbamylation: The carbamate acts as a substrate for the enzyme. The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a transient carbamylated enzyme intermediate and the release of the alcohol portion of the carbamate.

-

Inhibition: This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[10]

-

Reversible Nature: The inhibition is considered reversible (or pseudo-irreversible) because the carbamylated enzyme does eventually hydrolyze, regenerating the active enzyme.[4] The rate of this regeneration is much slower than for acetylcholine but significantly faster than for enzymes inhibited by organophosphates, which is practically irreversible.[4][10] This reversibility is a key safety feature of carbamate-based drugs and insecticides compared to organophosphates.[4]

This mechanism is the basis for the therapeutic effect of drugs used in Alzheimer's disease and myasthenia gravis, as well as the toxicity of carbamate insecticides.[1][10][11][12]

Caption: Reversible inhibition of cholinesterase by a carbamate derivative.

Inhibition of Other Enzyme Systems

Beyond cholinesterases, carbamates have been developed to target a wide array of other enzymes:

-

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These serine hydrolases are key regulators of the endocannabinoid system. Carbamate-based inhibitors can increase endocannabinoid levels, offering therapeutic potential for pain, anxiety, and neuroinflammation.[13][14]

-

Proteases: The carbamate group's peptidomimetic nature makes it an effective warhead for inhibiting proteases. For example, the HIV protease inhibitor Darunavir incorporates a carbamate group that forms critical interactions with the enzyme's backbone.[1][11]

-

Fungal Enzymes: Carbamate fungicides, such as dithiocarbamates (e.g., Mancozeb), have a multi-site mode of action, inhibiting various enzymes by chelating essential metal ions or reacting with sulfhydryl groups.[15][16] This makes them less prone to resistance development.[16]

Therapeutic and Agrochemical Applications

The versatility of the carbamate scaffold is reflected in its wide range of applications, from life-saving medicines to essential crop protection agents.

Carbamates in Human Medicine

Carbamate derivatives are integral to many approved drugs, where the moiety can be a key pharmacophore for target interaction or a tool to improve pharmacokinetic properties.[1][8][17]

| Drug Name | Therapeutic Class | Mechanism/Role of Carbamate |

| Rivastigmine | Alzheimer's Disease | Reversible inhibitor of AChE and BuChE, increasing acetylcholine levels.[1][6] |

| Neostigmine | Myasthenia Gravis | Reversible AChE inhibitor, improving neuromuscular transmission.[1][11] |

| Darunavir | Antiviral (HIV) | HIV protease inhibitor; carbamate group interacts with the enzyme backbone.[1][11] |

| Docetaxel | Anticancer | Antimitotic agent; carbamate moiety improves water solubility and potency over paclitaxel.[18][19] |

| Mitomycin C | Anticancer (Antibiotic) | The carbamate participates in forming an alkylating agent that cross-links DNA.[1][19] |

| Felbamate | Anticonvulsant (Epilepsy) | Mechanism is complex, involving NMDA receptor modulation.[1][11] |

| Carisoprodol | Muscle Relaxant | A prodrug that is metabolized to meprobamate, a CNS depressant.[11] |

Carbamates as Prodrugs in Cancer Therapy

A particularly sophisticated application of carbamate chemistry is in the design of anticancer prodrugs.[18][19] In this strategy, a potent cytotoxic agent's active functional group (often a phenol or amine) is masked with a carbamate linkage. This renders the drug inactive and less toxic systemically. The carbamate is designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, releasing the active drug specifically at the site of action.[18] This targeted release minimizes damage to healthy tissues.[20]

Caption: Carbamate prodrug strategy for targeted cancer therapy.

Carbamates in Agrochemicals

Carbamates have been used extensively in agriculture since the 1950s for their efficacy and relatively lower environmental persistence compared to organochlorines.[12][21][22]

| Agent Name | Agrochemical Class | Primary Target/Mechanism |

| Carbaryl | Insecticide | Broad-spectrum AChE inhibitor.[11][21][23] |

| Carbofuran | Insecticide, Nematicide | Systemic AChE inhibitor absorbed by plant roots.[11][23] |

| Aldicarb | Insecticide, Nematicide | Highly toxic, systemic AChE inhibitor.[11][21] |

| Mancozeb | Fungicide | Multi-site inhibitor of fungal enzyme systems.[15][16] |

| Asulam | Herbicide | Inhibits dihydropteroate synthase, disrupting folic acid synthesis in plants.[24] |

Experimental Evaluation of Carbamate Derivatives

The characterization of novel carbamate derivatives requires a systematic approach using validated in vitro and cell-based assays. The following protocols represent foundational methodologies in the field.

Experimental Workflow for Screening

A logical progression from high-throughput screening to more detailed cellular analysis is crucial for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

Caption: A typical experimental workflow for screening carbamate derivatives.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BuChE inhibition.

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

-

Methodology:

-

Preparation: Prepare stock solutions of the enzyme (AChE or BuChE), substrate (ATCh), DTNB, and test carbamate derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup (96-well plate):

-

To each well, add 140 µL of buffer.

-

Add 20 µL of the test compound solution at various concentrations (typically a serial dilution). For controls, add 20 µL of buffer (negative control) or a known inhibitor like rivastigmine (positive control).

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the enzyme solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the substrate (ATCh) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the negative control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of compounds on cancer cell viability.

-

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the carbamate derivative. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like etoposide (positive control).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Perspectives

The carbamate scaffold is a testament to the power of a single functional group in medicinal chemistry and applied biology.[1][2][3] Its unique combination of stability, reactivity, and structural mimicry has enabled the development of essential therapies for neurodegenerative diseases, cancer, and infectious diseases, as well as effective agents for crop protection.[1][8]

The future of carbamate research is bright. Key areas of exploration include:

-

Multi-Target Ligands: Designing single molecules that incorporate a carbamate moiety to inhibit multiple targets involved in a complex disease, such as inhibiting both cholinesterases and β-secretase in Alzheimer's disease.[1][6]

-

Novel Prodrug Strategies: Developing more sophisticated activation triggers for carbamate prodrugs, such as hypoxia-sensitive or specific enzyme-responsive linkers, to further enhance tumor selectivity.

-

Combating Resistance: In agrochemicals, the rational design of new carbamates and their use in integrated pest management programs will be crucial to overcoming insecticide and fungicide resistance.[11][12]

By leveraging a deep understanding of their mechanisms and applying robust experimental evaluation, researchers will continue to unlock the full potential of carbamate derivatives to address pressing challenges in human health and agriculture.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

Metcalf, R. L. (1967). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 36(Suppl 1), 197–219. [Link]

-

Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). Inchem.org. [Link]

-

Slideshare. (n.d.). Mode of action of carbamate.pptx. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Struck, R. F., et al. (2012). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Journal of Experimental Therapeutics & Oncology, 10(2), 107–114. [Link]

-

Li, Y., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(14), 5370. [Link]

-

Ray, S., & Chaturvedi, D. (2005). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 30(4), 343. [Link]

-

Semantic Scholar. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. [Link]

-

Ray, S., & Chaturvedi, D. (2005). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of The Future. [Link]

-

Car-Cha, M., et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 55(21), 9321–9334. [Link]

-

Singh, H., et al. (2022). Carbamate as a potential anti‐Alzheimer's pharmacophore: A review. Archiv der Pharmazie, 355(1), e2100277. [Link]

-

Krishak Jagat. (2025). Carbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. [Link]

-

Semantic Scholar. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Consensus. (2023). Carbamate as a potential anti‐Alzheimer's pharmacophore: A review. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

-

Wang, C., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 262, 115876. [Link]

-

Li, Y., et al. (2025). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. European Journal of Medicinal Chemistry, 293, 117267. [Link]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504. [Link]

-

Narita, K., et al. (2017). Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5785–5797. [Link]

-

Semantic Scholar. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21804-21808. [Link]

-

Liu, J. F., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. European Journal of Medicinal Chemistry, 64, 621-628. [Link]

-

Kos, J., et al. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(11), 1838. [Link]

-

LookChem. (n.d.). Carbamate herbicides. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Krishak Jagat. (2024). Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

AgMOOCs. (n.d.). Carbamates. Pesticide Chemistry. [Link]

-

Jayaseelan, C., et al. (2014). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5836–5841. [Link]

-

de Oliveira, A. M., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Advances, 15(25), 17467-17480. [Link]

-

Jaiswal, S., & Ayyannan, S. R. (2024). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Mini Reviews in Medicinal Chemistry. [Link]

-

Wieckowska, A., et al. (2018). Novel Carbamate Derivatives as Selective Butyrylcholinesterase Inhibitors. Bioorganic Chemistry, 78, 364-374. [Link]

-

Soibova, F. S., et al. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12). [Link]

-

Greenhouse Product News. (n.d.). Fungicides and Mode of Action. [Link]

-

ResearchGate. (n.d.). Metabolism/transformation of various carbamate pesticides by fungi. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 8. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 11. Carbamate - Wikipedia [en.wikipedia.org]

- 12. Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies [cnagrochem.com]

- 13. scispace.com [scispace.com]

- 14. Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Portico [access.portico.org]

- 19. researchgate.net [researchgate.net]

- 20. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

- 21. Mode of action of carbamate.pptx [slideshare.net]

- 22. researchgate.net [researchgate.net]

- 23. arsdcollege.ac.in [arsdcollege.ac.in]

- 24. Carbamate herbicides | lookchem [lookchem.com]

Methodological & Application

Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-Boc-3-cyclohexylaminopropionaldehyde, a valuable bifunctional molecule for pharmaceutical and drug development research. The described two-step synthetic pathway is robust, scalable, and utilizes commercially available starting materials. The protocol begins with the reductive amination of tert-butyl (3-oxopropyl)carbamate with cyclohexylamine to yield the corresponding N-Boc-3-cyclohexylaminopropanol intermediate. Subsequent mild oxidation using Dess-Martin periodinane (DMP) affords the target aldehyde with high purity. This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction

N-Boc protected amino aldehydes are pivotal building blocks in the synthesis of complex organic molecules, including peptidomimetics, heterocyclic compounds, and various pharmaceutical intermediates. The presence of a Boc-protected amine and a reactive aldehyde functionality within the same molecule allows for sequential and controlled chemical transformations. N-Boc-3-cyclohexylaminopropionaldehyde, with its specific cyclohexyl moiety, offers a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of a final drug candidate.

The synthetic strategy outlined herein is designed for efficiency and safety. The initial reductive amination is a well-established method for forming carbon-nitrogen bonds. The use of sodium triacetoxyborohydride as the reducing agent offers mild reaction conditions and high chemoselectivity, minimizing side reactions. The subsequent oxidation of the secondary amino alcohol to the aldehyde is achieved using Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mildness and compatibility with sensitive functional groups, such as the acid-labile Boc protecting group.[1][2] This choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid epimerization if a chiral center were present.[1]

This document provides detailed experimental procedures, safety precautions, and characterization data to enable researchers to successfully synthesize and validate N-Boc-3-cyclohexylaminopropionaldehyde.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of N-Boc-3-cyclohexylaminopropionaldehyde.

Part 1: Synthesis of N-Boc-3-cyclohexylaminopropanol (Intermediate)

This procedure details the reductive amination of tert-butyl (3-oxopropyl)carbamate with cyclohexylamine.

Materials and Reagents

| Reagent | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example |

| tert-Butyl (3-oxopropyl)carbamate | C₈H₁₅NO₃ | 173.21 | 58885-60-2 | Sigma-Aldrich |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 108-91-8 | Acros Organics |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Oakwood Chemical |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR Chemicals |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |

Experimental Protocol

Figure 2: Workflow for the synthesis of N-Boc-3-cyclohexylaminopropanol.

Detailed Steps:

-

To a stirred solution of tert-butyl (3-oxopropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere, add cyclohexylamine (1.1 eq) dropwise at room temperature.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-cyclohexylaminopropanol as a colorless oil or a white solid.

Causality and Insights

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is milder than other borohydrides like sodium cyanoborohydride and can be used in non-protic solvents. Its steric bulk also contributes to its selectivity for reducing the intermediate iminium ion over the starting aldehyde.[3]

-

Reaction Conditions: The initial stirring for one hour allows for the formation of the imine intermediate before the addition of the reducing agent. Anhydrous conditions are crucial to prevent the hydrolysis of the imine and the deactivation of the reducing agent.

Part 2: Synthesis of N-Boc-3-cyclohexylaminopropionaldehyde (Final Product)

This section outlines the oxidation of the intermediate alcohol to the target aldehyde using Dess-Martin periodinane.

Materials and Reagents

| Reagent | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example |

| N-Boc-3-cyclohexylaminopropanol | C₁₄H₂₇NO₃ | 257.37 | (Not available) | (Synthesized in Part 1) |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 87413-09-0 | Oakwood Chemical |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR Chemicals |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | J.T. Baker |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |

Safety Precautions for Dess-Martin Periodinane

Dess-Martin periodinane is a potentially explosive compound, especially when heated or subjected to shock.[4][5]

-

Handling: Always handle DMP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust.

-

Storage: Store DMP in a cool, dry place away from heat and combustible materials. It is sensitive to moisture.

-

Quenching: The reaction should be quenched with a reducing agent like sodium thiosulfate to neutralize any remaining DMP.

Experimental Protocol

Figure 3: Workflow for the Dess-Martin oxidation.

Detailed Steps:

-

To a stirred solution of N-Boc-3-cyclohexylaminopropanol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the aldehyde.

-

The crude N-Boc-3-cyclohexylaminopropionaldehyde is often of sufficient purity for subsequent steps. If further purification is required, it can be subjected to flash column chromatography on silica gel.

Mechanism of Dess-Martin Oxidation

Figure 4: Simplified mechanism of Dess-Martin oxidation.

The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP. This is followed by an intramolecular proton transfer from the carbon bearing the oxygen to another acetate group, which acts as a base. This concerted process leads to the formation of the aldehyde, a reduced iodine species, and two molecules of acetic acid.[5]

Part 3: Characterization of N-Boc-3-cyclohexylaminopropionaldehyde

The successful synthesis of the target compound should be confirmed by standard analytical techniques. Below are the expected characterization data.

Physicochemical Properties

| Property | Value |

| CAS Number | 917021-59-1 |

| Molecular Formula | C₁₄H₂₅NO₃ |

| Molecular Weight | 255.35 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the cyclohexyl moiety, and the propyl chain with the terminal aldehyde.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | t, J ≈ 1.5 Hz | 1H | Aldehyde proton (-CHO) |

| ~3.30 | t, J ≈ 7.0 Hz | 2H | -N-CH₂-CH₂- |

| ~2.75 | t, J ≈ 7.0 Hz | 2H | -CH₂-CHO |

| ~2.50 | m | 1H | Cyclohexyl C1-H |

| 1.00 - 1.90 | m | 10H | Cyclohexyl protons |

| 1.45 | s | 9H | tert-Butyl protons of Boc group |

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum should confirm the presence of the aldehyde carbonyl, the carbamate carbonyl, and the various aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Aldehyde carbonyl (C=O) |

| ~155.5 | Carbamate carbonyl (N-COO-) |

| ~79.5 | Quaternary carbon of Boc group |

| ~55-60 | Cyclohexyl C1 |

| ~45-50 | -N-CH₂-CH₂- |

| ~40-45 | -CH₂-CHO |

| ~28.4 | tert-Butyl carbons of Boc group |

| ~25-35 | Cyclohexyl carbons |

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is expected to show the protonated molecule.

| m/z | Assignment |

| 256.19 | [M+H]⁺ |

| 278.17 | [M+Na]⁺ |

| 200.16 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 156.13 | [M - Boc + H]⁺ |

Conclusion

The two-step synthesis of N-Boc-3-cyclohexylaminopropionaldehyde presented in this application note offers a reliable and efficient method for accessing this valuable pharmaceutical intermediate. The protocol is well-defined, utilizes readily available reagents, and employs mild reaction conditions compatible with the sensitive functional groups of the target molecule. The detailed experimental procedures and safety guidelines are intended to facilitate the successful and safe execution of this synthesis in a research or developmental setting. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the final compound for its intended applications in drug discovery and development.

References

-

Reddy, G. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link][6][7]

-

Carl ROTH. (Date not available). Safety Data Sheet: Dess-Martin periodinane. [Link][5]

-

Suvchem. (Date not available). Safety Data Sheet: DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). [Link]

-

Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

-

Organic Chemistry Portal. (Date not available). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

-

Organic Chemistry Portal. (Date not available). Dess-Martin Oxidation. [Link][8][9]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][3]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. achmem.com [achmem.com]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. 917021-59-1 CAS MSDS (N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem-space.com [chem-space.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - Tert-butyl n-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. labsolu.ca [labsolu.ca]

- 9. rsc.org [rsc.org]

Use of N-Boc-3-cyclohexylaminopropionaldehyde as a linker in bioconjugation

Application Note & Protocol

Topic: The Strategic Use of N-Boc-3-cyclohexylaminopropionaldehyde as a Versatile Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This document serves as a comprehensive technical guide to the application of N-Boc-3-cyclohexylaminopropionaldehyde, a bifunctional linker designed for precision in bioconjugation. We move beyond simple procedural lists to provide a deep dive into the underlying chemical principles, strategic considerations for experimental design, and robust protocols for execution and validation. The core philosophy of this guide is to empower researchers with the knowledge to not only replicate but also adapt and troubleshoot their bioconjugation workflows. The linker's unique architecture—an accessible aldehyde for covalent bond formation and a temporarily masked amine—offers a modular approach to constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) or PEGylated proteins.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind N-Boc-3-cyclohexylaminopropionaldehyde

The choice of a linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of a bioconjugate.[1] N-Boc-3-cyclohexylaminopropionaldehyde presents a compelling solution for researchers seeking to form stable, non-cleavable linkages to biomolecules.

-

The Aldehyde Handle: The terminal aldehyde group is the primary reactive moiety. It serves as a bioorthogonal chemical handle, meaning it selectively reacts with specific functional groups (like primary amines) that are common on proteins (e.g., lysine residues) under conditions that preserve the protein's structure and function.[2] This reaction, known as reductive amination, forms a highly stable secondary amine bond, a significant advantage over less stable linkages like hydrazones, especially for conjugates requiring long in-vivo circulation times.[3][4]

-